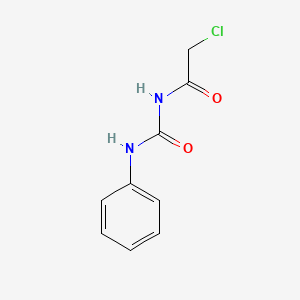

N-(anilinocarbonyl)-2-chloroacetamide

Descripción general

Descripción

N-(anilinocarbonyl)-2-chloroacetamide is an organic compound that features a chloroacetamide group attached to an anilinocarbonyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(anilinocarbonyl)-2-chloroacetamide typically involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of aniline attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

N-(anilinocarbonyl)-2-chloroacetamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and aniline.

Oxidation and Reduction: The anilinocarbonyl moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Substituted amides, thioamides, and esters.

Hydrolysis: Aniline and chloroacetic acid.

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Aplicaciones Científicas De Investigación

N-(anilinocarbonyl)-2-chloroacetamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of N-(anilinocarbonyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-(phenylcarbamoyl)-2-chloroacetamide

- N-(benzoyl)-2-chloroacetamide

- N-(anilinocarbonyl)-2-bromoacetamide

Uniqueness

N-(anilinocarbonyl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.

Actividad Biológica

N-(Anilinocarbonyl)-2-chloroacetamide, a member of the chloroacetamide class, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound features an aniline moiety attached to a chloroacetamide group, which influences its biological interactions. The compound adheres to Lipinski's Rule of Five , indicating favorable pharmacokinetic properties such as adequate solubility and permeability, which are essential for effective biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of this compound and its derivatives. The following table summarizes key findings regarding their effectiveness against various pathogens:

| Compound | Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 15 | 75 |

| N-(3-bromophenyl)-2-chloroacetamide | Escherichia coli | 10 | 50 |

| N-(4-methylphenyl)-2-chloroacetamide | Candida albicans | 12 | 60 |

| Bis-sulfide derivative (7) | Pseudomonas aeruginosa | 18 | 83.4 |

These results indicate that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is closely tied to their chemical structure. Research indicates that the position and type of substituents on the phenyl ring significantly affect antimicrobial efficacy. For instance, halogenated derivatives such as N-(4-chlorophenyl) demonstrate enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial action .

Case Studies

- Antimicrobial Screening : A study synthesized twelve N-(substituted phenyl)-2-chloroacetamides, testing their efficacy against various pathogens. The results highlighted that compounds with halogen substitutions were particularly potent against Gram-positive strains, suggesting a strategic approach in designing new antimicrobial agents .

- Antioxidant Potential : In addition to antimicrobial properties, certain derivatives exhibited notable antioxidant activity. For example, a bis-sulfide derivative derived from this compound demonstrated an inhibition ratio of 85.9% in antioxidant assays, comparable to standard antioxidants like L-ascorbic acid .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Cell Membrane Disruption : The lipophilic nature of certain derivatives allows them to disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key bacterial enzymes, thereby impeding metabolic processes crucial for bacterial survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(anilinocarbonyl)-2-chloroacetamide derivatives?

- Methodology : The synthesis typically involves substitution or condensation reactions. For example, substitution reactions under alkaline conditions using chloroacetyl chloride with substituted anilines yield target derivatives . Another approach involves refluxing 2-chloroacetamide with primary amines (e.g., ethylenediamine) in polar solvents, followed by HCl treatment to form hydrochlorides . Key steps include controlling reaction temperatures (e.g., 60–80°C) and using catalysts like DCC (dicyclohexylcarbodiimide) for condensation .

Q. How is the crystal structure of this compound determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is the gold standard. Crystals are mounted on a diffractometer, and data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding networks (e.g., N–H···O) and intermolecular interactions (e.g., C–H···π) are analyzed using software like SHELX or PLATON . For example, intramolecular hydrogen bonds between the amide hydrogen and carbonyl oxygen stabilize planar conformations .

Q. What analytical techniques are critical for verifying the purity and structural integrity of synthesized derivatives?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of unreacted starting materials.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

- Melting Point Analysis : Detects impurities via deviations from literature values.

- X-ray Crystallography : Resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for chloroacetamide derivatives?

- Methodology : Contradictions often arise from polymorphism or disordered solvent molecules. Redetermination studies (e.g., ) involve re-analyzing diffraction data with updated software (e.g., MERCURY CSD 2.0) to refine atomic displacement parameters. Intermolecular interactions (e.g., C–H···O contacts <2.8 Å) and Hirshfeld surface analysis help identify overlooked packing effects . For example, redefining hydrogen-bond descriptors (e.g., S(6) motifs) clarified dimer formation in N-(2-benzoyl-4-chlorophenyl) derivatives .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in chloroacetamide derivatives?

- Methodology :

- Systematic Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at para/meta positions to assess effects on bioactivity. For instance, trifluoromethyl groups enhance lipophilicity and target binding .

- Biological Assays : Test derivatives against microbial strains (e.g., Candida albicans) or enzyme targets (e.g., kinases) to correlate substituents with activity .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potentials to predict nucleophilic attack sites (e.g., chlorine reactivity in 2-chloroacetamide) .

Q. How do intramolecular interactions influence the reactivity of chloroacetamide derivatives in nucleophilic substitution reactions?

- Methodology : Intramolecular hydrogen bonds (e.g., N–H···O) rigidify the amide group, reducing rotational freedom and directing nucleophilic attack to the chloroacetamide moiety. For example, planar conformations in N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide facilitate Cl substitution by thiols or amines . Solvent effects (e.g., DMF vs. acetonitrile) and steric hindrance from aromatic substituents (e.g., 4-fluorophenyl) further modulate reaction rates .

Q. What methodological considerations are critical when comparing biological activity across structurally similar chloroacetamides?

- Methodology :

- Standardized Assays : Use identical cell lines (e.g., HeLa) and IC50 protocols to minimize variability.

- Control Compounds : Include analogs like N-(2-aminoethyl)-2-chlorobenzamide to isolate the impact of specific functional groups .

- Metabolic Stability Tests : Assess derivatives in liver microsomes to rule out false positives from rapid degradation .

- Structural Overlays : Superimpose crystal structures (e.g., using PyMOL) to identify conserved binding motifs .

Q. Data Contradiction and Validation

Q. How can computational methods complement experimental data in understanding electronic properties of chloroacetamide derivatives?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict solvent-accessible surfaces to identify reactive sites.

- Hirshfeld Analysis : Quantifies intermolecular interaction contributions (e.g., Cl···Cl contacts in ) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models reaction pathways for Cl substitution, validating experimental kinetics .

Propiedades

IUPAC Name |

2-chloro-N-(phenylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYESSOGZWOBKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450470 | |

| Record name | N-(anilinocarbonyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4791-23-5 | |

| Record name | N-(anilinocarbonyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.